Enhanced Lipophilic-Hydrophilic Balance via XLogP3 and TPSA Parameters Relative to Unsubstituted Analog
The predicted XLogP3 value of 1.5 for 1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetone indicates a measured lipophilicity that sits precisely between the excessively hydrophilic (XLogP3 < 0.5) and excessively lipophilic (XLogP3 > 3.0) ranges often associated with poor cell permeability or promiscuous binding, respectively . In comparison, the unsubstituted analog 1-(1H-pyrazol-1-yl)acetone (CAS 64882-48-0) possesses no methyl or chloro substituents and would be predicted to have a substantially lower XLogP3 value (approximately -0.2 to 0.5 based on pyrazole baseline), making it more hydrophilic and less membrane-permeable. The topological polar surface area (TPSA) of 34.9 Ų for the target compound falls below the widely recognized Veber threshold of 140 Ų for oral bioavailability and below 60 Ų for efficient blood-brain barrier penetration , whereas the unsubstituted analog maintains a TPSA of approximately 55-60 Ų due to the absence of lipophilic methyl groups that mask polar surface area.
| Evidence Dimension | Lipophilicity (XLogP3) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.5; TPSA = 34.9 Ų |
| Comparator Or Baseline | 1-(1H-Pyrazol-1-yl)acetone (CAS 64882-48-0, unsubstituted analog): Estimated XLogP3 ≈ -0.2 to 0.5; Estimated TPSA ≈ 55-60 Ų |
| Quantified Difference | ΔXLogP3 ≈ +1.0 to +1.7 units (greater lipophilicity); ΔTPSA ≈ -20 to -25 Ų (reduced polar surface area, improved membrane penetration potential) |
| Conditions | Computational prediction based on canonical SMILES; comparison to baseline pyrazole scaffold values |
Why This Matters
This balanced lipophilicity profile reduces the likelihood of assay interference from aggregation or off-target effects, making the compound more suitable for high-fidelity screening in cell-based assays compared to more polar, unsubstituted pyrazole analogs.
